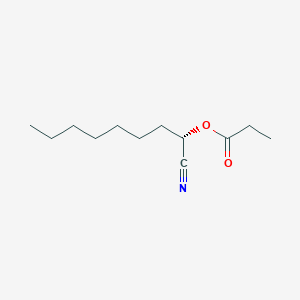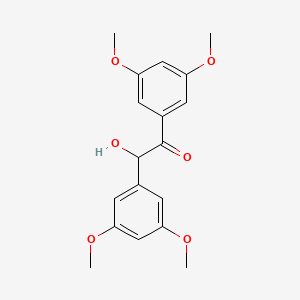![molecular formula C26H45NOS B15162542 Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- CAS No. 144289-00-9](/img/structure/B15162542.png)
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- typically involves the reaction of 2,6-bis(1-methylethyl)aniline with dodecylthiol in the presence of an acylating agent. The reaction conditions often include a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The sulfide group in Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst like sulfuric acid for nitration or iron for bromination.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学研究应用
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological activities.
作用机制
The mechanism of action of Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- involves its interaction with specific molecular targets. The sulfide group can interact with thiol groups in proteins, potentially altering their function. The amide group may form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(tetradecylthio)-: Similar structure but with a tetradecyl group instead of a dodecyl group.
Acetamide, N,N-bis(1-methylethyl)-: Lacks the dodecylthio group and has different chemical properties.
Uniqueness
Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)- is unique due to its combination of a secondary amide and a long-chain alkyl sulfide group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
144289-00-9 |
|---|---|
分子式 |
C26H45NOS |
分子量 |
419.7 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-2-dodecylsulfanylacetamide |
InChI |
InChI=1S/C26H45NOS/c1-6-7-8-9-10-11-12-13-14-15-19-29-20-25(28)27-26-23(21(2)3)17-16-18-24(26)22(4)5/h16-18,21-22H,6-15,19-20H2,1-5H3,(H,27,28) |
InChI 键 |
DCFYOLBJEOJYBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)





